

# 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid structure elucidation

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## Compound of Interest

Compound Name:	3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid
CAS No.:	30880-72-9
Cat. No.:	B1595669

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## Executive Summary

This guide outlines the definitive structural elucidation strategy for **3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid**, a bi-aryl ether intermediate often encountered in the development of PPAR agonists and agrochemicals.[1] The molecule presents specific analytical challenges, primarily distinguishing regioisomers of the chloro-nitro substitution and verifying the integrity of the ether linkage. This document provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

## Synthetic Context & Molecular Logic

To elucidate the structure, one must first understand the synthetic origin. The most robust route involves a Williamson Ether Synthesis.[1]

- Electrophile: 3-(Bromomethyl)benzoic acid (or its methyl ester).[1]
- Nucleophile: 2-Chloro-4-nitrophenol (deprotonated by

).[1]

- Mechanism:

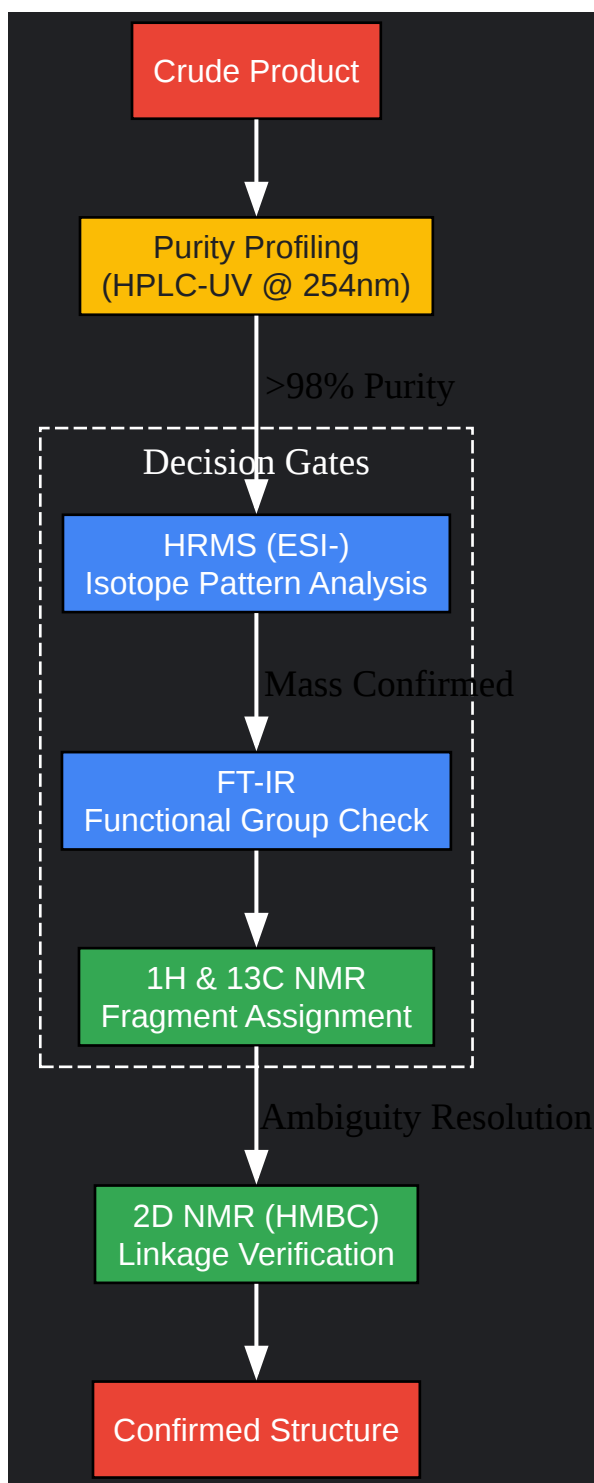
displacement of the benzylic bromide by the phenoxide ion.

Critical Impurity Profile:

- O-alkylation vs. C-alkylation: Phenoxides are ambident nucleophiles, but solvent choice (Acetone/DMF) favors O-alkylation.[1]
- Regioisomers: The starting material 2-chloro-4-nitrophenol is commercially stable, but verification of the substitution pattern (2-Cl vs 3-Cl) is essential.[1]

## Analytical Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, moving from molecular weight confirmation to connectivity proof.



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Caption: Step-wise analytical workflow ensuring purity before structural confirmation.

## Mass Spectrometry: The Chlorine Signature

The presence of a chlorine atom provides a distinct "fingerprint" due to the natural abundance of

(75.78%) and

(24.22%).

- Ionization Mode: ESI Negative ( ) is preferred due to the carboxylic acid.
- Molecular Formula:
- Exact Mass: 307.02 (for ).

Diagnostic Criteria:

- Isotope Ratio: You must observe an M and M+2 peak pattern with an intensity ratio of approximately 3:1.[\[1\]](#)
  - If the ratio is 1:1, you have a Bromine contaminant.[\[1\]](#)
  - If M+2 is negligible, you have lost the Chlorine.[\[1\]](#)
- Fragmentation: In MS/MS, look for the loss of (44 Da) from the benzoate and (46 Da) from the phenol ring.

## Infrared Spectroscopy (FT-IR)

IR is used here for rapid functional group validation.[\[1\]](#)

Functional Group	Wavenumber ( )	Characteristics
Carboxylic Acid (O-H)	2500–3300	Broad, strong hydrogen bonding band.[1][2]
Carbonyl (C=O)	1680–1710	Strong stretch (Benzoic acid dimer).
Nitro ( )	~1530 (Asym) / ~1350 (Sym)	Two distinct strong bands.
Ether (C-O-C)	1230–1270	Strong asymmetric stretch (Ar-O-Alkyl).[1]
C-Cl	600–800	Weak/Medium bands in the fingerprint region.[1]

## Nuclear Magnetic Resonance (NMR) Strategy

This is the gold standard for elucidation. The molecule consists of two aromatic systems linked by a methylene bridge.[1]

### Proton ( ) NMR Assignment (DMSO- , 400 MHz)

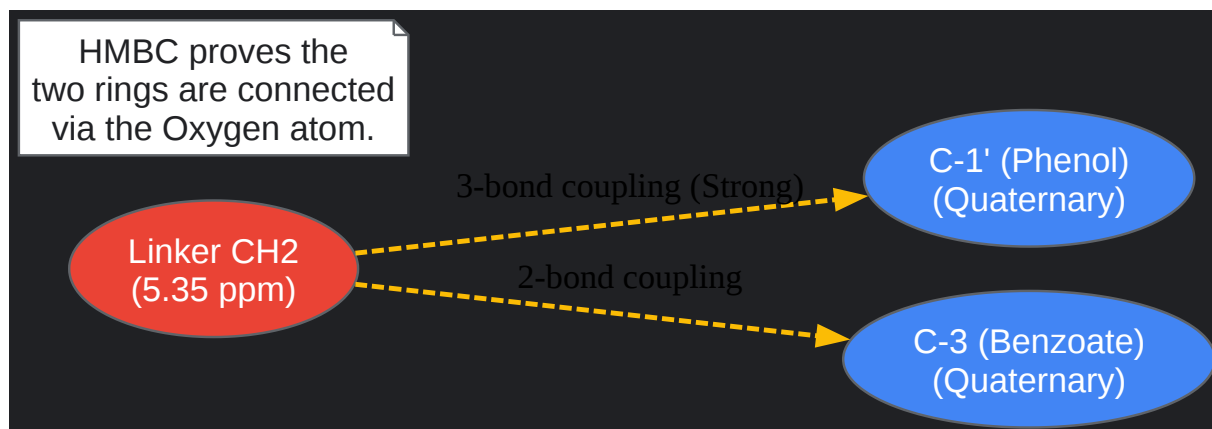
The spectrum will show three distinct regions: Acid proton, Aromatic region, and Methylene singlet.[1]

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	12.0–13.0	Broad Singlet	-	Exchangeable acidic proton.[1]
H-3' (Phenol)	8.25	Doublet (d)	2.5	Meta-coupling to H-5'. Deshielded by and Cl.
H-5' (Phenol)	8.15	Doublet of Doublets (dd)	9.0, 2.5	Ortho to H-6', Meta to H-3'. [1]
H-2 (Benzoate)	8.05	Singlet (br s)	-	Isolated between COOH and Linker. [1]
H-6 (Benzoate)	7.95	Doublet (d)	7.8	Ortho to COOH. [1]
H-4 (Benzoate)	7.70	Doublet (d)	7.8	Para to Linker. [1]
H-5 (Benzoate)	7.55	Triplet (t)	7.8	Meta proton. [1]
H-6' (Phenol)	7.35	Doublet (d)	9.0	Ortho to H-5', shielded by ether oxygen. [1]
Linker ( )	5.35	Singlet	-	Benzylic ether protons. [1]

> Note: The prime notation (') refers to the nitro-chloro-phenol ring.[1] The shift of the at 5.35 ppm is diagnostic for an O-benzylic ether.[1] If it were C-alkylated, this shift would be significantly upfield (~3-4 ppm).[1]

## 2D NMR: HMBC Connectivity

To prove the ether linkage is intact and not hydrolyzed, Heteronuclear Multiple Bond Correlation (HMBC) is required.



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Caption: HMBC correlations establish the definitive link between the aliphatic bridge and both aromatic cores.

## Experimental Protocol

### Sample Preparation for NMR

- Weigh 10-15 mg of the dried solid into a clean vial.
- Add 0.6 mL of DMSO-  
(Deuterated Dimethyl Sulfoxide).
  - Why DMSO? Benzoic acid derivatives often have poor solubility in and can form dimers that broaden peaks.[1] DMSO disrupts hydrogen bonding, yielding sharper signals.[1]
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a cotton plug into the NMR tube if any turbidity remains.[1]

### HPLC Purity Profiling (Method Parameters)

Before spectral analysis, ensure purity >98% to avoid assigning impurity peaks as isomers.

- Column: C18 Reverse Phase ( [\[1\]](#) )
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 254 nm (aromatic) and 280 nm (nitro/phenol).

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[\[1\]](#) Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[\[1\]](#) (Standard text for interpretation of IR and NMR coupling constants).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [\[Link\]](#) (Mechanism validation).
- LibreTexts Chemistry. (2020).[\[1\]](#)[\[3\]](#) Infrared Spectra of Common Functional Groups. Retrieved from [\[Link\]](#) (IR band assignment).[\[2\]](#)

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